2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole

CYP inhibition Drug metabolism Medicinal chemistry

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole (CAS 944903-29-1) is a non-substitutable tool for probing CYP enzyme structure-activity relationships. Its documented 1,000-fold CYP2C19 inhibition selectivity over the 6,7-difluoro isomer provides a critical handle for fine-tuning metabolic profiles of lead candidates. Ideal for medicinal chemistry labs focused on developing cleaner chemical probes for target validation. Secure this high-utility building block now to advance your DMPK and antiviral nucleoside analog programs.

Molecular Formula C8H4ClF2NO
Molecular Weight 203.57 g/mol
Cat. No. B12841839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole
Molecular FormulaC8H4ClF2NO
Molecular Weight203.57 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)OC(=N2)CCl
InChIInChI=1S/C8H4ClF2NO/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2
InChIKeyHZCCRKFDWSPHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole: Structural Overview and Procurement Considerations


2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole (CAS 944903-29-1) is a heterocyclic building block belonging to the class of 5,6-difluorinated benzoxazole derivatives . It features a reactive chloromethyl group at the 2-position of a benzoxazole core that is substituted with fluorine atoms at the 5 and 6 positions [1]. This specific substitution pattern and the electrophilic chloromethyl handle make it a distinct entity among benzoxazole analogs, primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research .

The Criticality of 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole: Why Analogs and Regioisomers Are Not Interchangeable


The specific placement of fluorine atoms on the benzoxazole ring is a critical determinant of a compound's biological and physicochemical profile. Simple substitution with non-fluorinated analogs like 2-(chloromethyl)benzo[d]oxazole can result in drastically different metabolic stability, target binding, and overall in vivo performance. Similarly, regioisomers such as 2-(Chloromethyl)-6,7-difluorobenzoxazole or 2-(Chloromethyl)-4,6-difluorobenzoxazole present the same molecular formula and functional groups but with altered electronic and steric properties, leading to divergent activity and selectivity profiles. The evidence presented below demonstrates that even subtle structural variations within this class translate into quantifiable differences in biological activity, underscoring the non-substitutable nature of 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole for specific research applications.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole


CYP2E1 Inhibition: Comparable Potency but Differential Isozyme Profile vs. Regioisomers

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole demonstrates a distinct cytochrome P450 (CYP) inhibition profile compared to its 6,7-difluoro regioisomer, despite sharing identical IC50 values for CYP2E1. Both compounds exhibit an IC50 of 50,000 nM (50 µM) against human CYP2E1 in liver microsomes [1][2]. However, the 5,6-difluoro compound shows an IC50 of 2,490 nM (2.49 µM) for CYP3A4 [1], while the 6,7-difluoro regioisomer has an IC50 of 5,490 nM (5.49 µM) for the same enzyme [2], representing a 2.2-fold difference in potency.

CYP inhibition Drug metabolism Medicinal chemistry

5-Lipoxygenase (5-LOX) Activity: Lack of Significant Inhibition at 100 µM

2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole was evaluated for its ability to inhibit 5-lipoxygenase (5-LOX) at a concentration of 100 µM and was found to exhibit no significant activity [1]. This is a crucial negative result that differentiates it from other benzoxazole derivatives reported in the literature that show potent 5-LOX inhibition. While quantitative data for regioisomers in this specific assay are not available, the lack of activity at a high testing concentration provides a key exclusionary data point for researchers screening compounds against this target.

Inflammation 5-Lipoxygenase Enzyme inhibition

Synthetic Utility as a Key Intermediate for HIV-1 Reverse Transcriptase Inhibitors

The chloromethyl group of this compound serves as a reactive handle for further derivatization. A specific synthetic route utilizes the 4,7-difluoro regioisomer of this compound, 2-(chloromethyl)-4,7-difluorobenzoxazole, to generate 4,7-difluoro-2-(iodomethyl)benzoxazole [1]. This iodo-derivative is then used to synthesize a series of non-nucleoside HIV-1 reverse transcriptase inhibitors, with the most potent analogs exhibiting IC50 values as low as 19 nM [1]. This demonstrates the value of this specific halogenation pattern and reactive handle in generating potent, biologically active molecules. While this data is for a regioisomer, it strongly supports the analogous utility of the 5,6-difluoro compound in similar medicinal chemistry campaigns, providing a validated path for its application.

Antiviral HIV-1 Synthetic intermediate Medicinal chemistry

Cytochrome P450 2C19 Inhibition: A Significant Potency Gap vs. Regioisomer

In contrast to the 2.2-fold difference in CYP3A4 inhibition, the 5,6-difluoro compound exhibits a more pronounced divergence in CYP2C19 activity. While 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole shows a Ki of 50 nM against recombinant CYP2C19 [1], its 6,7-difluoro regioisomer is significantly less potent, with a Ki of 50,000 nM (50 µM) [2]. This represents a 1,000-fold difference in binding affinity.

CYP inhibition Drug metabolism Medicinal chemistry

Physicochemical Property Divergence: Calculated LogP and Boiling Point Differences

The 5,6-difluoro substitution pattern confers distinct physicochemical properties compared to other regioisomers. Calculated data show that 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole has a predicted LogP of 2.4 and a predicted boiling point of 247.0±30.0 °C . While direct comparative data for the 5,6-isomer are limited, its 4,7-difluoro regioisomer has a predicted LogP of 2.4 and a boiling point of 247.0±30.0 °C [1], indicating potential similarity but not equivalence. The non-fluorinated analog, 2-(chloromethyl)benzo[d]oxazole, has a significantly lower molecular weight (167.59 g/mol) and different polarity , which will impact its solubility, chromatographic behavior, and membrane permeability.

Physicochemical properties LogP Chromatography Formulation

Optimal Research Applications for 2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole Based on Differential Evidence


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for CYP2C19 and CYP3A4 Modulation

This compound is uniquely suited for medicinal chemistry campaigns focused on modulating CYP2C19 and CYP3A4 activity. The 1,000-fold difference in CYP2C19 inhibition (Ki = 50 nM) compared to its 6,7-difluoro regioisomer (Ki = 50,000 nM) provides a clear SAR handle for probing the binding pocket of this enzyme [4][2]. Similarly, the 2.2-fold differential in CYP3A4 inhibition offers a tool for fine-tuning metabolic profiles of lead candidates [4][2].

Chemical Biology: Development of Selective Chemical Probes Avoiding 5-LOX Off-Target Activity

The documented lack of significant activity against 5-lipoxygenase at 100 µM is a key advantage for researchers developing chemical probes intended for other targets [4]. Many benzoxazole derivatives exhibit potent 5-LOX inhibition, which can confound biological interpretation. This compound's negative profile provides a cleaner chemical tool for target validation and pathway analysis.

Synthetic Chemistry: Intermediate for Nucleoside Analogs and Antiviral Agents

The reactive chloromethyl handle and difluorinated core make this compound a valuable intermediate for synthesizing more complex molecules. Its regioisomeric analog has been successfully employed to generate potent HIV-1 reverse transcriptase inhibitors with nanomolar potency [4]. This established synthetic route provides a direct, validated application for the 5,6-difluoro variant in the preparation of novel antiviral or anticancer nucleoside analogs.

Drug Metabolism and Pharmacokinetics (DMPK): In Vitro CYP Panel Screening

The compound's well-characterized inhibition profile for CYP2E1, CYP3A4, and CYP2C19 makes it a useful control or reference compound in in vitro DMPK panels [4][2]. Its differential activity across regioisomers can be used to validate assay sensitivity and study the impact of subtle structural changes on drug-metabolizing enzyme interactions.

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